H2-Gamendazole
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Overview
Description
H2-Gamendazole is a derivative of the indazole carboxylic acid compound known as gamendazole. It is recognized for its potent antispermatogenic properties, making it a promising candidate for male contraception. The compound has shown efficacy in reducing fertility in male rats without affecting testosterone levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H2-Gamendazole involves the derivatization of lonidamine, an indazole carboxylic acid. The process typically includes the following steps:
Starting Material: Lonidamine is used as the starting material.
Derivatization: The indazole ring is modified by introducing a 2,4-dichlorobenzyl group and a trifluoromethyl group.
Final Product: The final product is 3-[1-(2,4-dichlorobenzyl)-6-trifluoromethyl-1H-indazol-3-yl]-propionic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: H2-Gamendazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Substitution reactions can occur at the benzyl and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or deoxygenated products.
Scientific Research Applications
H2-Gamendazole has several scientific research applications:
Chemistry: Used as a model compound for studying indazole derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes, particularly in Sertoli cells.
Medicine: Explored as a potential male contraceptive agent due to its antispermatogenic properties.
Industry: Potential applications in the pharmaceutical industry for developing new contraceptive drugs.
Mechanism of Action
H2-Gamendazole exerts its effects by targeting specific molecular pathways:
Comparison with Similar Compounds
Gamendazole: The parent compound from which H2-Gamendazole is derived.
Lonidamine: An indazole carboxylic acid with similar structural features.
Other Indazole Derivatives: Compounds with similar indazole ring structures but different functional groups.
Uniqueness of this compound: this compound is unique due to its potent antispermatogenic activity and its dual targeting of HSP90 and EEF1A1. This dual targeting mechanism distinguishes it from other similar compounds, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H13Cl2F3N2O2 |
---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H13Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-4,7-8H,5-6,9H2,(H,26,27) |
InChI Key |
OMVYOEVUBVQVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2CCC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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